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molecular formula C7H5Cl2NO2 B112707 3-Amino-2,6-dichlorobenzoic acid CAS No. 50917-29-8

3-Amino-2,6-dichlorobenzoic acid

Cat. No. B112707
M. Wt: 206.02 g/mol
InChI Key: SVMCPPLCIXHWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980911B2

Procedure details

2,6-Dichloro-3-nitro-benzoic acid (10 g, 42 mmol, Step a) was added to concentrated hydrochloric acid (100 mL), followed by stannous chloride dihydrate (38 g, 169 mmol). The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was diluted with water (500 mL) and extracted with ethyl acetate (2×300 mL). The combined organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to afford the crude product (sticky material). The crude material was dissolved in water (200 mL, turbid solution) and treated slowly with aqueous sodium hydroxide (20%) solution till precipitation while maintaining the pH 1-2 (dense precipitate was observed). The precipitate was filtered and filtrate was extracted with ethyl acetate (2×200 mL) and dried over anhydrous sodium sulfate and concentrated under vacuum to yield 3-amino-2,6-dichloro-benzoic acid as a creamish solid (6 gm, 69%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
38 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[C:7]([Cl:14])[C:3]=1[C:4]([OH:6])=[O:5].Cl.[OH-].[Na+]>O>[NH2:11][C:10]1[C:2]([Cl:1])=[C:3]([C:7]([Cl:14])=[CH:8][CH:9]=1)[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
stannous chloride dihydrate
Quantity
38 g
Type
reactant
Smiles
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford the crude product (sticky material)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH 1-2 (dense precipitate was observed)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
EXTRACTION
Type
EXTRACTION
Details
filtrate was extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C(=CC1)Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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